methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
CAS No.:
Cat. No.: VC16390570
Molecular Formula: C16H13N5O3
Molecular Weight: 323.31 g/mol
* For research use only. Not for human or veterinary use.
![methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate -](/images/structure/VC16390570.png)
Specification
Molecular Formula | C16H13N5O3 |
---|---|
Molecular Weight | 323.31 g/mol |
IUPAC Name | methyl 3-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate |
Standard InChI | InChI=1S/C16H13N5O3/c1-24-16(23)12-5-2-6-13(8-12)18-15(22)11-4-3-7-14(9-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22) |
Standard InChI Key | AEMXXAUTFOFEMG-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Introduction
Methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that incorporates both tetrazole and benzoate functionalities. The tetrazole ring is known for its stability and versatility in pharmaceutical applications, while the benzoate group is commonly found in various organic compounds. Despite the lack of specific literature directly referencing this compound, understanding its components can provide insights into its potential properties and applications.
Synthesis and Preparation
While specific synthesis protocols for methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate are not readily available, related compounds like methyl 3-(1H-tetrazol-1-yl)benzoate can be synthesized through standard organic chemistry techniques, such as esterification reactions followed by tetrazole ring formation or attachment . The synthesis of similar compounds often involves multiple steps, including the formation of the tetrazole ring and subsequent coupling reactions to attach it to the benzoate backbone.
Potential Applications
Given the presence of the tetrazole ring, this compound might exhibit properties similar to other tetrazole-containing molecules, which are often explored for their potential in pharmaceuticals, such as antiviral, antibacterial, or anticancer agents. The benzoate group could contribute to metabolic stability or bioavailability.
Potential Application | Rationale |
---|---|
Pharmaceuticals | Tetrazole ring's known bioactivity and stability. |
Metabolic Processes | Benzoate group's involvement in metabolism. |
Research Findings and Challenges
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